molecular formula C6H4Cl2N4 B1444469 5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124383-04-5

5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B1444469
M. Wt: 203.03 g/mol
InChI Key: LBSAWUJERBIKBF-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine (DCTP) is a heterocyclic compound that has been widely studied in recent years. It is a nitrogen-containing aromatic compound, and it is known for its broad range of applications in the field of medicinal chemistry. DCTP has been used in the synthesis of drugs, in the development of new therapeutic agents, and in the investigation of biological processes.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The TPs are non-naturally occurring small molecules that have aroused the interest of researchers. This scaffold is present in diverse important structures in agriculture and medicinal chemistry .
  • Results or Outcomes : TPs have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
  • Scientific Field : Agriculture
  • Summary of the Application : TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal .
  • Results or Outcomes : TPs have shown remarkable herbicidal activities .
  • Scientific Field : Anticoagulation Therapy
  • Summary of the Application : Among the possible targets of anticoagulation therapy, thrombin and factor Xa have received considerable attention. This has led to the development of dual inhibitors that could provide effective antithrombotic agents .
  • Results or Outcomes : The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .

properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-3-1-4(8)12-5(2-3)10-6(9)11-12/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAWUJERBIKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732020
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

1124383-04-5
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl [(4,6-dichloropyridin-2-yl)carbamothioyl]carbamate (2.9 g, 9.9 mmol) was added to a stirred suspension of hydroxylamine hydrochloride (1.1 g, 16 mmol) and DIEA (1.9 g, 15 mmol) in MeOH/EtOH (1:1, 40 mL) portion-wise as a solid. This mixture was stirred at rt for 2 h and then heated at 80° C. for 18 h. The reaction mixture was concentrated in vacuo and the resultant reside treated with water yielding a cream solid, which was filtered and dried in a vacuum oven at 40° C. for 18 h to give the desired product (1.2 g, 60%). 1H NMR (DMSO) δ 7.58 (d, J=2.0 Hz, 1H), 7.35 (d, J=2.0 Hz, 1H), 6.44 (s, 2H). m/z [M+H]+=203.15.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

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